N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyrazole ring is then synthesized and attached to the thiazole moiety. Finally, the benzyl and methyl groups are introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target molecules.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide include:
- N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one
- N-benzyl-3-[(4-fluorophenyl)sulfonyl]-N-phenylpropanamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19FN4OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,25,26) |
InChI Key |
UJGYMYBFPFXCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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